molecular formula C18H18N4O3S B2664259 8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline CAS No. 2034502-50-4

8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline

Cat. No.: B2664259
CAS No.: 2034502-50-4
M. Wt: 370.43
InChI Key: IEDAGKXYWUVIAZ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Synthesis Techniques and Reaction Pathways :

    • A study by Al-Bogami et al. (2013) discusses the synthesis of 4H-pyrano[3,2-h]quinoline derivatives, including those with sulfone moieties, under both conventional and ultrasonic irradiation conditions, indicating improvements in reaction rates and yields under sonication compared to silent conditions (Al-Bogami, Saleh, & Zayed, 2013).
  • Structural and Statistical Investigations :

    • Research by Semeniuc et al. (2010) on 8-quinoline-based ligands and their metallic derivatives highlights the significance of π–π stacking interactions in metal complexes of functionalized quinoline-based ligands, which is a common occurrence and forms the basis for discrete dimeric species and higher dimensionality networks (Semeniuc, Reamer, & Smith, 2010).
  • Biological Screening and Applications :

    • Hafez and Awad (1992) synthesized new 5-sulfonylheterocyclo-8-quinolinol derivatives, which were evaluated for their biological activity, demonstrating the potential for developing new compounds with specific biological functions (Hafez & Awad, 1992).
    • Bano et al. (2020) focused on synthesizing sulfonamide and sulfonate derivatives of quinoline, which exhibited promising anti-inflammatory activity, indicating their potential as novel anti-inflammatory agents (Bano et al., 2020).
  • Chemical Properties and Reactions :

    • A study by Majumdar, Taher, and Ponra (2010) on the synthesis of 8,9-dihydro-3H-pyrano[3,2-F]quinoline-3,10(7H)-dione derivatives illustrates the diversity of chemical reactions and synthesis methods in the field of quinoline chemistry (Majumdar, Taher, & Ponra, 2010).
  • Potential Antimicrobial and Antiviral Activities :

    • Kassem et al. (2012) explored the synthesis of new fused pyranopyrazoles and pyranoimidazoles incorporated into 8-hydroxyquinoline through a sulfonyl bridge, evaluating their in-vitro antimicrobial and antiviral activities, which demonstrated inhibitory effects against specific bacterial strains and viruses (Kassem et al., 2012).

Future Directions

The future directions in the field of piperidine derivatives involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs .

Properties

IUPAC Name

8-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-26(24,16-7-1-4-14-5-2-8-21-18(14)16)22-11-3-6-15(13-22)25-17-12-19-9-10-20-17/h1-2,4-5,7-10,12,15H,3,6,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDAGKXYWUVIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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